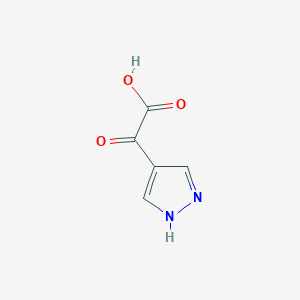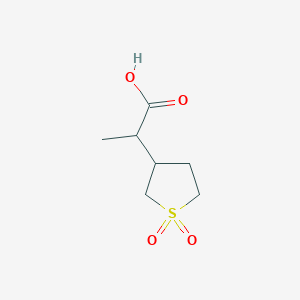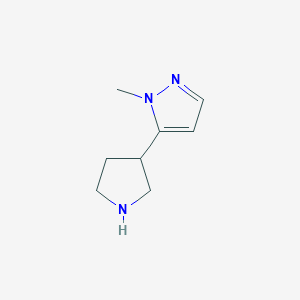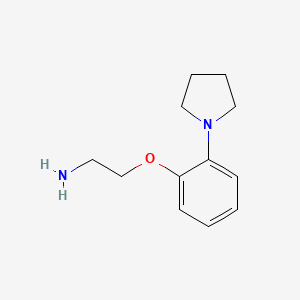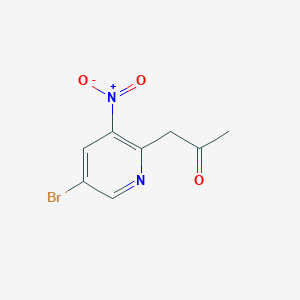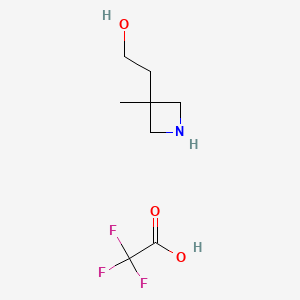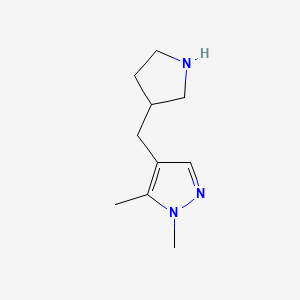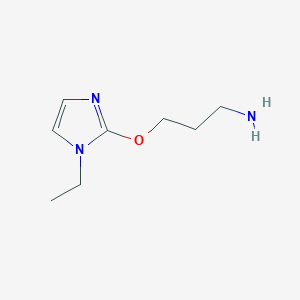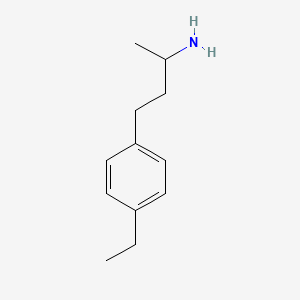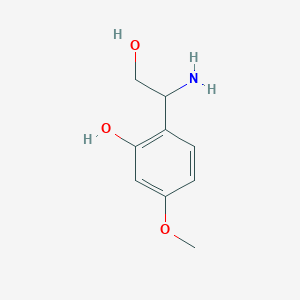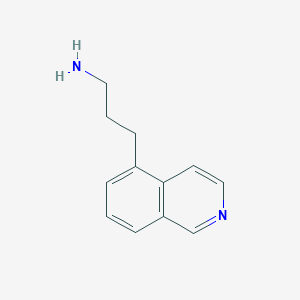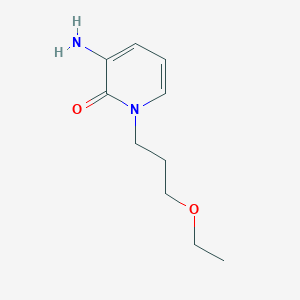
3-Amino-1-(3-ethoxypropyl)pyridin-2(1h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-(3-ethoxypropyl)pyridin-2(1h)-one is a chemical compound with a pyridine ring substituted with an amino group and an ethoxypropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3-ethoxypropyl)pyridin-2(1h)-one typically involves the reaction of 3-aminopyridine with 3-ethoxypropyl bromide under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and a base like potassium carbonate is used to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to improve the efficiency of the process and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-1-(3-ethoxypropyl)pyridin-2(1h)-one can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The ethoxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction may produce secondary or tertiary amines.
Aplicaciones Científicas De Investigación
3-Amino-1-(3-ethoxypropyl)pyridin-2(1h)-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Amino-1-(3-ethoxypropyl)pyridin-2(1h)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the ethoxypropyl group can form hydrogen bonds and other interactions with the active sites of enzymes, modulating their activity. The pyridine ring can also participate in π-π stacking interactions with aromatic residues in proteins.
Comparación Con Compuestos Similares
Similar Compounds
3-Aminopyridine: Lacks the ethoxypropyl group, making it less hydrophobic.
3-Ethoxypropylpyridine: Lacks the amino group, reducing its ability to form hydrogen bonds.
2-Amino-3-ethoxypropylpyridine: Similar structure but with the amino group in a different position.
Uniqueness
3-Amino-1-(3-ethoxypropyl)pyridin-2(1h)-one is unique due to the presence of both the amino group and the ethoxypropyl group on the pyridine ring. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C10H16N2O2 |
|---|---|
Peso molecular |
196.25 g/mol |
Nombre IUPAC |
3-amino-1-(3-ethoxypropyl)pyridin-2-one |
InChI |
InChI=1S/C10H16N2O2/c1-2-14-8-4-7-12-6-3-5-9(11)10(12)13/h3,5-6H,2,4,7-8,11H2,1H3 |
Clave InChI |
YVCPOPVKVUZANW-UHFFFAOYSA-N |
SMILES canónico |
CCOCCCN1C=CC=C(C1=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



